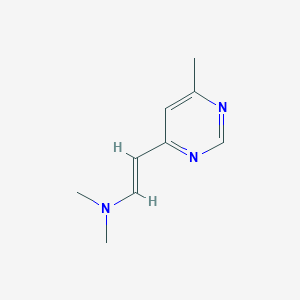
(2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine ring and the introduction of the methylsulfanyl group. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by a methylsulfanyl group using reagents like methylthiol or dimethyl sulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the pyrrolidine ring or other functional groups using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to modified pyrrolidine derivatives.
Scientific Research Applications
(2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline
- 4-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine
- 6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline
Uniqueness
(2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the methylsulfanyl group can influence its oxidation and reduction behavior, while the pyrrolidine ring can affect its interaction with biological targets.
Properties
Molecular Formula |
C9H16N2O2S |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
(2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C9H16N2O2S/c1-14-6-4-7(9(12)13)11-8-3-2-5-10-8/h7H,2-6H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
InChI Key |
HCXIOYRYDIDAEZ-ZETCQYMHSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC1=NCCC1 |
Canonical SMILES |
CSCCC(C(=O)O)NC1=NCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



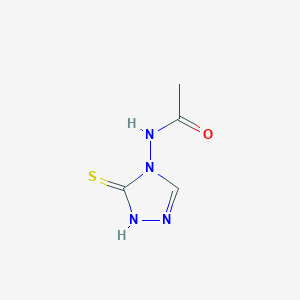
![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-diphenyl-](/img/structure/B12908711.png)
![Glycine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]-L-prolyl]-](/img/structure/B12908718.png)
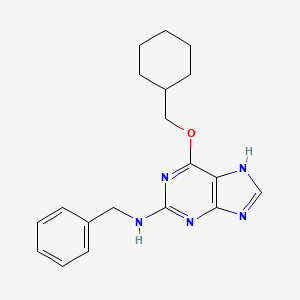
![5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine](/img/structure/B12908729.png)

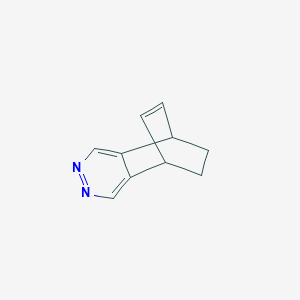
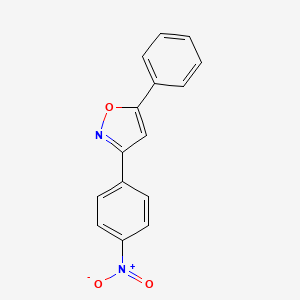

![2H-Cyclopenta[b]furan-2-one, hexahydro-3-methyl-](/img/structure/B12908750.png)
